molecular formula C25H21FN2O3 B2429549 N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide CAS No. 1358422-43-1

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide

Cat. No.: B2429549
CAS No.: 1358422-43-1
M. Wt: 416.452
InChI Key: DYCZSTUTKIIGPR-UHFFFAOYSA-N
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Description

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-8-11-18(30-2)12-9-16)28-22-13-10-17(14-20(22)24)27-25(29)19-6-4-5-7-21(19)26/h4-15H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCZSTUTKIIGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide":

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide

  • Basic Information :
    • It has a molecular weight of 416.4 .
    • Its molecular formula is C25H21FN2O3 .

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide

  • N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide is a complex organic compound that belongs to the quinoline family.
  • The synthesis of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxy-2-(4-methoxyphenyl)quinoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Potential Applications

The search results suggest potential applications in medicinal chemistry, specifically as antimicrobial and anticancer agents.

Antimicrobial Activity:

  • Quinoline derivatives, which are similar in structure, have demonstrated antimicrobial properties against bacteria and fungi. They have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Other quinoline derivatives have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential:

  • Quinoline derivatives can inhibit pathways involved in cancer cell proliferation and have demonstrated cytotoxic effects against various cancer cell lines.
  • Some related compounds have demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation. Benzamide derivatives have shown inhibitory effects on RET kinase, which is implicated in several cancers.
  • Research indicates that similar compounds can induce apoptosis in tumor cells through the activation of intrinsic apoptotic pathways and may involve the modulation of Bcl-2 family proteins and caspase activation.
  • Also, similar structures have demonstrated anti-inflammatory effects by inhibiting NF-κB signaling pathways, which are often activated in tumors.

Mechanisms of Action:

  • The mechanism of action may involve the compound's interaction with specific molecular targets and the inhibition of certain enzymes by binding to their active sites, which disrupts cellular pathways.

Structural Features and Activity

  • The presence of quinoline and benzamide moieties suggests potential interactions with enzymes and receptors critical in cancer progression.

Mechanism of Action

The mechanism of action of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-(4-fluorophenyl)ethanone
  • 4-(2-fluorophenyl)-1-(4-hydroxybenzoyl)semicarbazide
  • Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-

Uniqueness

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide stands out due to its unique combination of fluorophenyl, pyridinyl, and triazole groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines a quinoline moiety with a fluorobenzamide group. The chemical formula is C19H20N2O2FC_{19}H_{20}N_2O_2F, and its IUPAC name is this compound. The presence of both ethoxy and methoxy groups contributes to its lipophilicity, potentially enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.

Table 1: Summary of Anticancer Studies on Quinoline Derivatives

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerInhibition of PI3K/AKT pathway
Compound BLung CancerInduction of apoptosis via caspase activation
This compoundTBDTBDTBD

The mechanism of action for this compound likely involves interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer metabolism or signaling pathways.
  • Receptor Modulation : It could interact with specific receptors, altering cellular responses and leading to reduced tumor growth.

Case Studies

Several case studies have explored compounds structurally related to this compound:

  • Study on Quinoline Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising therapeutic avenue for further development .
  • Fluorinated Benzamides : Research on fluorinated benzamides has shown enhanced bioactivity due to improved binding affinity to target proteins, which may also apply to the compound .

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